molecular formula C11H22N6O10P2 B10763371 azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

Cat. No.: B10763371
M. Wt: 460.27 g/mol
InChI Key: DEQIORFOBOEGKZ-ZJWYQBPBSA-N
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Description

MRS2179, known chemically as 2′-deoxy-N6-methyl adenosine 3′,5′-diphosphate diammonium salt, is a selective antagonist of the P2Y1 receptor. This compound is widely used in biochemical research due to its ability to inhibit ADP-induced platelet aggregation, making it valuable in studies related to thrombosis and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRS2179 involves the phosphorylation of 2′-deoxy-N6-methyl adenosine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale phosphorylation reactions followed by purification steps such as crystallization or chromatography to achieve the desired purity levels. The compound is then converted to its ammonium salt hydrate form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: MRS2179 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis under acidic or basic conditions, leading to the breakdown of the phosphate ester bonds .

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride (POCl3), pyridine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

MRS2179 is extensively used in various fields of scientific research:

    Chemistry: As a tool to study nucleotide interactions and receptor binding.

    Biology: To investigate the role of P2Y1 receptors in cellular signaling pathways.

    Medicine: In the development of therapeutic agents targeting platelet aggregation and thrombosis.

    Industry: Used in the formulation of diagnostic reagents and research kits

Mechanism of Action

MRS2179 exerts its effects by competitively binding to the P2Y1 receptor, thereby inhibiting the action of ADP. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation. The molecular targets include the P2Y1 receptor and associated G-proteins that mediate signal transduction .

Comparison with Similar Compounds

    MRS2365: Another P2Y1 receptor antagonist with a similar structure but different pharmacokinetic properties.

    MRS2500: A more potent P2Y1 receptor antagonist used in advanced research applications.

Uniqueness: MRS2179 is unique due to its high selectivity for the P2Y1 receptor and its ability to inhibit platelet aggregation without affecting other P2Y receptor subtypes. This specificity makes it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C11H22N6O10P2

Molecular Weight

460.27 g/mol

IUPAC Name

azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C11H17N5O9P2.H3N.H2O/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3;1H2/t6-,7+,8+;;/m0../s1

InChI Key

DEQIORFOBOEGKZ-ZJWYQBPBSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O.N.O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N.O

Origin of Product

United States

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